molecular formula C17H16N2OS B12861518 3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one

3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one

Cat. No.: B12861518
M. Wt: 296.4 g/mol
InChI Key: XUVNRUSUMVJYBS-UHFFFAOYSA-N
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Description

3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with phenethyl and phenylimino groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one typically involves the reaction of phenethylamine with isatin to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is typically carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or sodium hypochlorite, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylimino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium hypochlorite; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under mild conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted thiazolidinones with different functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike phenethylamine, which primarily acts as a neurotransmitter, this compound has broader applications in medicinal chemistry and material science. Compared to caffeic acid phenethyl ester, it offers different mechanisms of action and potential therapeutic benefits.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N2OS/c20-16-13-21-17(18-15-9-5-2-6-10-15)19(16)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

XUVNRUSUMVJYBS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=CC=C2)S1)CCC3=CC=CC=C3

Origin of Product

United States

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